2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one
Overview
Description
2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazolin-4(1H)-ones involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. For example, graphene oxide nanosheets can catalyze the reaction in an aqueous medium at room temperature . Another method involves the use of isatoic anhydride with various amidoximes, employing a recyclable polymer-supported sulphonic acid catalyst .
Industrial Production Methods
Industrial production methods for quinazolin-4(1H)-ones typically involve scalable and efficient synthetic routes. These methods often utilize readily available starting materials and environmentally friendly catalysts to ensure high yields and minimal waste.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(1H)-one derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinones.
Substitution: Substitution reactions can introduce different functional groups into the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its antitumor and anticonvulsant activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in cell signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
2,3-Dihydroquinazolinones: These compounds are reduced forms of quinazolinones and exhibit different chemical reactivity and biological properties.
Uniqueness
2-(4-(Dimethylamino)phenyl)quinazolin-4(1H)-one is unique due to the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]-3H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-19(2)12-9-7-11(8-10-12)15-17-14-6-4-3-5-13(14)16(20)18-15/h3-10H,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHPHOFITPYPMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366989 | |
Record name | 2-[4-(dimethylamino)phenyl]-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24785753 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79916-52-2 | |
Record name | 2-[4-(dimethylamino)phenyl]-3H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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